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Compound of Interest

Compound Name: Pyrazine-2-N-cyanoamidine
CAS No.: 1053656-81-7
Cat. No.: B1453349
Get Quote
. J

Technical Monograph: Pyrazine-2-N-
cyanoamidine

CAS: 1053656-81-7 | Formula: CeHsNs | M.W.: 147.14 g/mol [1]

Executive Summary
Pyrazine-2-N-cyanoamidine (also designated as
-cyanopyrazine-2-carboximidamide) is a functionalized nitrogen heterocycle serving as a critical

bioisostere and synthetic scaffold in medicinal chemistry.[1][2][3][4][5][6][7] Structurally, it
consists of a pyrazine ring substituted at the C2 position with an N-cyanoamidine moiety (

)-

This molecule is distinguished by its push-pull electronic character, where the electron-deficient
pyrazine ring couples with the strongly electron-withdrawing cyanoamidine group. It finds
primary utility as a precursor for fused heterocycles (specifically pteridines and 1,2,4-
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triazolo[1,5-a]pyrazines) and as a non-hydrolyzable bioisostere of the amide bond in kinase
and polymerase inhibitors.

Molecular Architecture & Physicochemical

Properties
Electronic Structure and Tautomerism

The reactivity and binding profile of Pyrazine-2-N-cyanoamidine are governed by its
tautomeric equilibrium. Unlike simple amides, the N-cyanoamidine group possesses an
extended

-conjugated system allowing for charge delocalization.

o Tautomer A (Amino-N-cyanoimine): The dominant form in polar solvents, characterized by an
exocyclic

double bond bearing the cyano group.

o Tautomer B (Imino-N-cyanoamine): A less stable form where the double bond shifts to the
ring-proximal nitrogen.

The cyano group exerts a strong

(inductive) and

(mesomeric) effect, significantly increasing the acidity of the
protons (

) compared to a standard amidine (

). This acidity allows the molecule to serve as a proton donor in hydrogen bonding networks at
physiological pH.
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Tautomeric Equilibrium

Form A: Amino-N-cyanoimine
(Major)
Py-C(=N-CN)-NH2

Proton Transfer

Form B: Imino-N-cyanoamine

(Minor)
Py-C(=NH)-NH-CN

Properties:
- Planar Geometry
- High Acidity (NH)

- H-Bond Donor/Acceptor

Click to download full resolution via product page

Figure 1: Tautomeric equilibrium of Pyrazine-2-N-cyanoamidine favoring the amino-N-

cyanoimine form due to conjugation stability.

Key Physicochemical Metrics

Property Value

Significance

LogP ~-0.21t00.2

High aqueous solubility;
suitable for fragment-based
drug discovery (FBDD).

TPSA ~75 A2

Moderate polar surface area,
indicating good membrane

permeability potential.

H-Bond Donors 2

The

group acts as a bidentate

donor.

H-Bond Acceptors 4

Pyrazine nitrogens (N1, N4)
and Cyano nitrogen (N5) are

acceptors.

Synthetic Methodology
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The synthesis of Pyrazine-2-N-cyanoamidine requires the installation of the cyano group onto
an amidine scaffold. The most robust protocol involves the electrophilic cyanation of Pyrazine-
2-carboxamidine using Cyanogen Bromide (BrCN).

Reaction Logic

» Activation: The pyrazine-2-carboxamidine is treated with a base to generate the free amidine
base.

e Nucleophilic Attack: The amidine nitrogen attacks the electrophilic carbon of Cyanogen
Bromide.

e Elimination: Loss of HBr yields the N-cyanoamidine.

Detailed Protocol

Note: Cyanogen Bromide is highly toxic. All operations must be performed in a fume hood with
appropriate PPE.

Reagents:

Pyrazine-2-carboxamidine hydrochloride (1.0 eq) [CAS: 138588-41-7][4]

Cyanogen Bromide (1.1 eq)

Sodium Ethoxide (NaOEt) or Triethylamine (2.5 eq)

Solvent: Anhydrous Ethanol or Dichloromethane (DCM)
Step-by-Step Procedure:

» Free Base Formation: Suspend Pyrazine-2-carboxamidine HCI (10 mmol) in anhydrous
ethanol (50 mL) at 0°C. Add NaOEt (25 mmol) dropwise over 15 minutes. Stir for 30 minutes
until the solution becomes clear.

e Cyanation: Prepare a solution of Cyanogen Bromide (11 mmol) in DCM (10 mL). Add this
solution dropwise to the reaction mixture at 0°C. Control exotherm to <5°C.
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e Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor by
TLC (EtOAc/MeOH 9:1) or LC-MS (Target Mass: 148 [M+H]*).

o Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in cold
water (20 mL). The product often precipitates as a solid.

« Purification: Filter the solid and wash with cold diethyl ether. Recrystallize from
Ethanol/Water if necessary.

Pyrazine-2-carboxamidine HCI
(CAS: 138588-41-7)

Step 1: Deprotonation
(NaOEt / EtOH, 0°C)

Step 2: Cyanation
(+ BrCN, DCM)

Pyrazine-2-N-cyanoamidine
(Yield: ~65-80%)

Click to download full resolution via product page

Figure 2: Synthetic pathway via electrophilic cyanation of the amidine precursor.

Reactivity & Applications in Drug Discovery
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Pyrazine-2-N-cyanoamidine is not merely an endpoint; it is a "linchpin" intermediate for
constructing complex fused heterocycles found in oncology and antiviral pharmacophores.

Synthesis of 1,2,4-Triazolo[1,5-a]pyrazines

The N-cyanoamidine moiety reacts with hydrazines to form 1,2,4-triazole rings fused to the
pyrazine core. This scaffold is prevalent in Adenosine Receptor Antagonists and JAK inhibitors.

e Mechanism: The hydrazine nucleophile attacks the cyano carbon, followed by intramolecular
cyclization onto the amidine nitrogen and elimination of ammonia.

Bioisosterism

In medicinal chemistry, the N-cyanoamidine group is used as a planar bioisostere for:
o Carboxylic Acids: Similar acidity (

~6) but lipophilic.

e Guanidines: Less basic, improving oral bioavailability and blood-brain barrier (BBB)
penetration.

e Thioureas: Similar H-bond geometry without the toxicity associated with the thiocarbonyl
group.

Structural Characterization Data (Expected)

To validate the synthesis, the following spectroscopic signatures are diagnostic:
¢ 'H NMR (DMSO-ds, 400 MHz):

o 9.20 (s, 1H, Pyrazine H-3)

[¢]

8.85 (d, 1H, Pyrazine H-5)

[¢]

8.70 (d, 1H, Pyrazine H-6)

[¢]

9.5-10.5 (br s, 2H,

, exchangeable with D20).
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e IR (ATR):

o 2170-2190 cm~t (Strong
stretch).
o 1620-1640 cm~1 (

stretch).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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